molecular formula C14H17NO3 B1282121 Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 77211-75-7

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1282121
CAS RN: 77211-75-7
M. Wt: 247.29 g/mol
InChI Key: FDDADAAYFIUZLX-UHFFFAOYSA-N
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Description

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a compound that is part of a broader class of spirocyclic compounds which are of interest in medicinal chemistry due to their three-dimensional structure and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into related spirocyclic compounds and their synthesis.

Synthesis Analysis

The first paper discusses the synthesis of a series of spirocyclic compounds, specifically (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes], which are structurally related to Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The synthesis described is efficient and convergent, indicating that the methods used could potentially be adapted for the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The compounds synthesized in this study show high affinity for the α7 nicotinic acetylcholine receptor, which is a target of interest for various neurological conditions .

Molecular Structure Analysis

Spirocyclic compounds like Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically have a rigid structure due to the spiro-fusion of two rings. This rigidity can affect the compound's interaction with biological targets. The molecular structure of the compounds in the first paper suggests that the stereochemistry and the spiro-fusion are critical for the activity at the α7 nicotinic acetylcholine receptor .

Chemical Reactions Analysis

The second paper provides information on a reagent, Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, which is used for the cleavage of nitrogen double bonds and oxidation of alcohols under anhydrous conditions. This reagent could potentially be used in the modification of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate or related compounds, particularly if the synthesis or subsequent reactions require the cleavage of N=N bonds or oxidation of alcohol functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate are not directly discussed in the provided papers. However, based on the structure, one could infer that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of a carboxylate group suggests the compound could be reactive in esterification or amidation reactions, which are common in drug synthesis and modification. The benzyl group may also influence the lipophilicity of the compound, which is an important factor in drug absorption and distribution .

Scientific Research Applications

Electrophilic Amination and C-H Acid Reactions

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate has been studied for its reactivity in electrophilic amination reactions with various C-H acids, such as malonic and cyanoacetic acid derivatives. This research explored the compound's potential in forming substituted 1,4-diazaspiro[4.5]decanones and their subsequent ring transformations or introduction of additional amino groups (Andreae, Schmitz, Wulf, & Schulz, 1992).

Cycloaddition Reactions

This compound has been used in highly regioselective 1,3-dipolar cycloaddition reactions with C-aryl- and C-carbamoylnitrones. The research focuses on the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a result of these reactions (Molchanov & Tran, 2013).

Synthesis of Piperazine and Morpholine Substitutes

In another study, the compound was used in the synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane as substitutes for piperazine and morpholine. These compounds are significant in exploring chemical and patent space in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Construction of Multifunctional Modules for Drug Discovery

Research has also been conducted on synthesizing new classes of thia/oxa-azaspiro[3.4]octanes, including benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for drug discovery, highlighting the compound's versatility in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

Synthesis of Key Intermediates in Novel Drug Development

Additionally, this compound has been synthesized as a key intermediate in the development of novel drugs. One such example is its use in the synthesis of the C-10 substituent of DV-7751, a novel quinolone carboxylic acid (Miyadera, Satoh, & Imura, 2000).

Safety And Hazards

“Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate” is used for testing and research purposes only . It is not intended for use as a medical drug, food, or household item . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDADAAYFIUZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515281
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

CAS RN

77211-75-7
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

14.7 g of benzyl 4-methylene-1-piperidinecarboxylate was dissolved in 300 ml methanol, 20.4 g of phthalic acid monoperacid magnesium salt and 13.3 g of sodium bicarbonate were added thereto, and the mixture was stirred at room temperature for 7.5 hr. The reaction solution was evaporated. Ethyl acetate was added to the resulting residue which was then washed with water and brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated, and then subjected to silica gel column chromatography to give 11.3 g of benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com

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